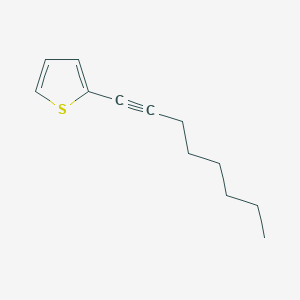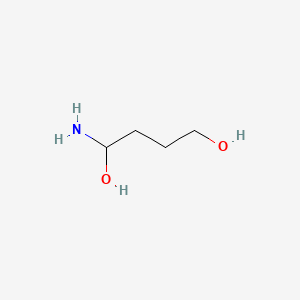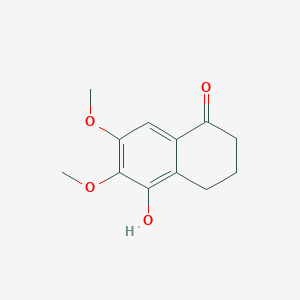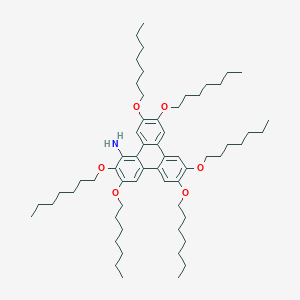
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine is a complex organic compound known for its unique structural properties It belongs to the class of triphenylene derivatives, which are characterized by a central aromatic core surrounded by various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of heptyloxy-substituted benzene derivatives, which undergo a series of reactions including alkylation, cyclization, and amination to form the final product. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of liquid crystals for display technologies and organic semiconductors for electronic devices
Wirkmechanismus
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its electronic properties. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in its applications as an organic semiconductor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,3,6,7,10,11-Hexaaminotriphenylene: Utilized in organic electronics and as a precursor for other functional materials
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine stands out due to its heptyloxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in liquid crystal displays and organic electronic devices, where solubility and film-forming properties are crucial.
Eigenschaften
CAS-Nummer |
221147-26-8 |
|---|---|
Molekularformel |
C60H97NO6 |
Molekulargewicht |
928.4 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexaheptoxytriphenylen-1-amine |
InChI |
InChI=1S/C60H97NO6/c1-7-13-19-25-31-37-62-53-43-48-49-44-55(64-39-33-27-21-15-9-3)56(65-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)63-38-32-26-20-14-8-2)47-57(66-41-35-29-23-17-11-5)60(59(58)61)67-42-36-30-24-18-12-6/h43-47H,7-42,61H2,1-6H3 |
InChI-Schlüssel |
FQTFEKDEGAPPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)N)OCCCCCCC)OCCCCCCC)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
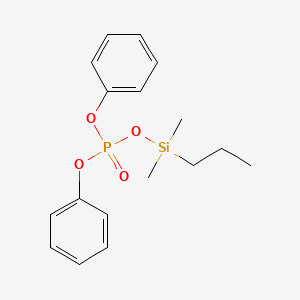
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
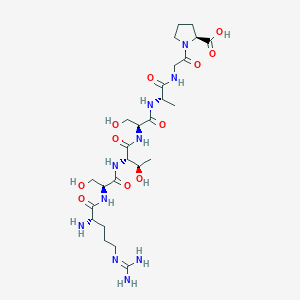
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)

![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
